DL-Leucic acid calcium

CAS No.: 93778-33-7

Cat. No.: VC8324774

Molecular Formula: C6H12CaO3

Molecular Weight: 172.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93778-33-7 |

|---|---|

| Molecular Formula | C6H12CaO3 |

| Molecular Weight | 172.24 g/mol |

| IUPAC Name | calcium;2-hydroxy-4-methylpentanoate |

| Standard InChI | InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9); |

| Standard InChI Key | KAVLLMCTVOLYGI-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2] |

| Canonical SMILES | CC(C)CC(C(=O)O)O.[Ca] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

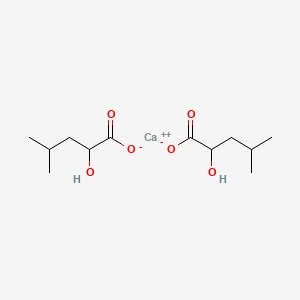

DL-Leucic acid calcium is systematically named calcium bis(2-hydroxy-4-methylpentanoate), reflecting its two leucic acid anions bonded to a calcium cation. Its IUPAC name, calcium;2-hydroxy-4-methylpentanoate, further clarifies the carboxylate and hydroxyl functional groups positioned on the pentanoate backbone . The compound’s SMILES notation, , illustrates the branching at the fourth carbon and the deprotonated carboxyl groups .

Table 1: Key Chemical Identifiers of DL-Leucic Acid Calcium

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 93778-33-7 | |

| EC Number | 298-169-0 | |

| Molecular Formula | ||

| Molecular Weight | 302.38 g/mol | |

| SMILES | ||

| InChI Key | IJZMJUAFAPHDSX-UHFFFAOYSA-L |

Structural and Conformational Analysis

The compound’s 2D structure features two leucic acid moieties chelated to a central calcium ion, forming a stable coordination complex. PubChem’s 3D conformer model highlights a tetrahedral geometry around the calcium center, with oxygen atoms from the hydroxyl and carboxylate groups participating in ionic interactions . This structural stability is critical for its bioavailability, as the calcium salt form enhances solubility compared to free leucic acid .

Synthesis and Industrial Production

Synthetic Pathways

DL-Leucic acid calcium is typically synthesized via neutralization of DL-leucic acid with calcium hydroxide or carbonate. A patent describing analogous methods for DL-leucine production (CN103709054A) suggests that similar approaches could apply:

-

Acid-Base Reaction: DL-Leucic acid reacts with calcium hydroxide in aqueous medium:

-

Alternative Routes: Industrial-scale production may involve ion-exchange resins or electrochemical methods to ensure high purity .

Quality Control and Specifications

Commercial batches (e.g., TCI America™) adhere to stringent purity standards (≥98% by GC/TLC), with typical impurities including residual solvents or unreacted leucic acid . Storage recommendations emphasize protection from moisture and temperatures below 25°C to prevent hydrolysis .

Pharmacological Applications and Preclinical Findings

Muscle Atrophy and Recovery Mechanisms

A landmark study published in the American Journal of Physiology demonstrated that α-hydroxyisocaproic acid (α-HICA), the parent acid of DL-leucic acid calcium, accelerates muscle recovery in immobilized rats . Key findings include:

-

Dosage and Administration: Rats fed a 5% α-HICA diet for 7 days post-immobilization showed a 24% increase in gastrocnemius muscle mass compared to controls .

-

Molecular Mechanisms: α-HICA upregulated mTORC1 signaling by 40%, enhancing protein synthesis, while suppressing ubiquitin-proteasome pathways responsible for muscle degradation .

Table 2: Preclinical Efficacy of α-HICA in Muscle Recovery

| Parameter | Control Group | α-HICA Group | Change (%) |

|---|---|---|---|

| Gastrocnemius Mass (g) | 1.2 ± 0.1 | 1.5 ± 0.2 | +24 |

| mTORC1 Activity (AU) | 100 ± 10 | 140 ± 15 | +40 |

| Proteasome Activity (AU) | 100 ± 8 | 72 ± 6 | -28 |

Bioavailability and Formulation Advantages

The calcium salt form improves gastrointestinal absorption compared to free α-HICA, as calcium ions facilitate paracellular transport across intestinal epithelia . This property makes DL-leucic acid calcium a preferable candidate for oral supplements targeting muscle-wasting conditions.

Industrial and Research Applications

Nutritional Supplements

DL-Leucic acid calcium is marketed as a sports nutrition ingredient, often combined with branched-chain amino acids (BCAAs) to enhance muscle protein synthesis. Its stability in powdered formulations makes it ideal for tablet or capsule delivery .

Pharmaceutical Development

Ongoing research explores its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume